![molecular formula C9H14N2OS B2700659 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 2197455-05-1](/img/structure/B2700659.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Potent 5-Lipoxygenase Inhibitors
(Methoxyalkyl)thiazoles, a category that includes 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole, have been identified as potent inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in inflammatory responses. They show selectivity and high potency in inhibiting 5-LPO without affecting cyclooxygenase products, making them candidates for oral treatment in inflammation-related conditions (Bird et al., 1991).
2. Antimicrobial and Antifungal Properties
Several studies have highlighted the antimicrobial and antifungal activities of thiazole derivatives. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed activity against various bacteria and fungi (Abd Alhameed et al., 2019). Similarly, imidazolyl thiazolidinedione derivatives demonstrated moderate antimicrobial activity against multiple bacterial and fungal strains (Moorthy et al., 2014).
3. Potential in Cancer Treatment
Compounds containing thiazole moieties have shown potential in cancer treatment. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds displayed significant anti-cancer activities, especially against specific cancer cell lines (Gür et al., 2020). This suggests a potential avenue for developing new therapeutic agents targeting cancer cells.
4. Anti-Tubercular Agents
Thiazoles derivatives have also been explored for their anti-tubercular properties. Novel thiazoles derivatives containing methoxy-napthyl moieties demonstrated moderate anti-TB activities, showing potential as anti-bacterial agents (Prasad & Nayak, 2016).
5. Hypoglycemic Activity
In the realm of diabetes research, thiazolidine-2,4-diones have been studied for their hypoglycemic activity. These compounds, including those with imidazopyridine thiazolidine-2,4-diones, were found to influence insulin-induced adipocyte differentiation and showed hypoglycemic activity in vivo, suggesting a role in diabetes management (Oguchi et al., 2000).
Propriétés
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11-5-2-3-8(11)7-12-9-10-4-6-13-9/h4,6,8H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLHJFSQBIIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
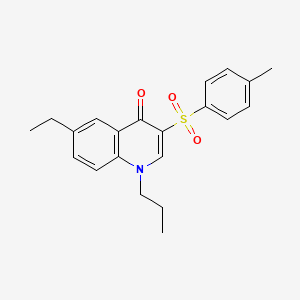
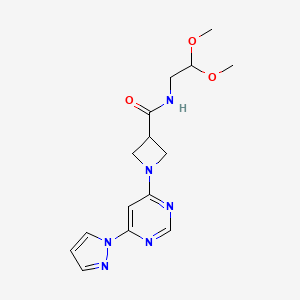
![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)
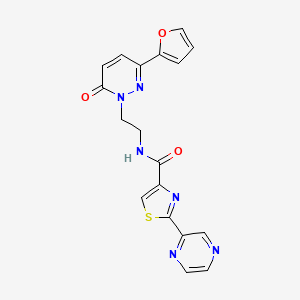
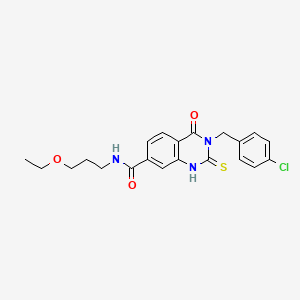
![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)
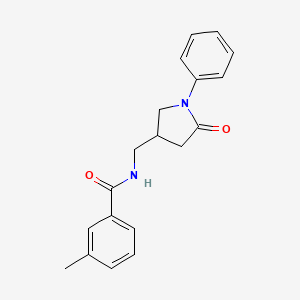
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)
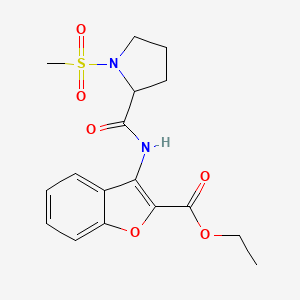
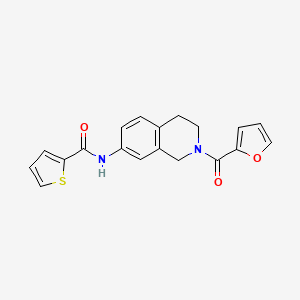
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2700598.png)
